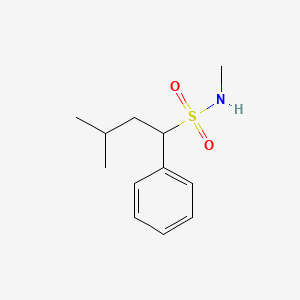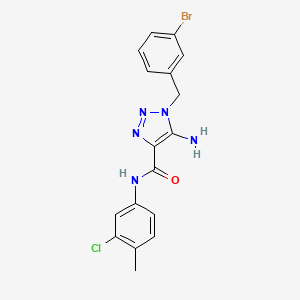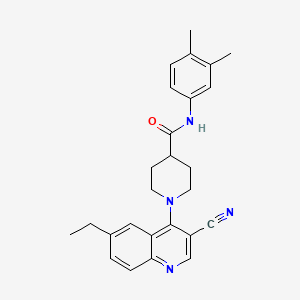
1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H28N4O and its molecular weight is 412.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds has led to the development of various derivatives involving piperidine, an element present in the chemical structure of interest. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involves reactions with piperidine derivatives. These chemical processes result in compounds with potential applications in various fields, including pharmaceuticals and materials science (Paronikyan et al., 2016).
Photophysical and Electrochemical Properties
The exploration of photophysical and electrochemical properties is another area where similar compounds have been studied. In the context of solar energy, carboxylated cyanine dyes incorporating piperidine structures have been examined to enhance the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009).
Antimicrobial and Antibacterial Properties
Compounds structurally related to the chemical have been assessed for their antimicrobial and antibacterial properties. For example, novel biquinoline derivatives bearing a thiazole moiety and piperidine component have shown moderate antibacterial and antifungal activity (Shah et al., 2012). Similarly, novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines have been synthesized and screened for their antimicrobial activity, revealing promising activities against various pathogenic strains of bacteria and fungi (Zaki et al., 2019).
Anticancer and Anticonvulsant Properties
Research on related compounds has also extended into the fields of cancer and neurological disorders. For instance, 11H-Isoquino[4,3-c]cinnolin-12-ones have shown potent topoisomerase I-targeting activity and cytotoxicity, indicating potential as anticancer agents (Ruchelman et al., 2004). Additionally, compounds based on 2-piperidinecarboxylic acid have been synthesized and evaluated for anticonvulsant activity, providing insights into potential treatments for seizures (Ho et al., 2001).
Propiedades
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-4-19-6-8-24-23(14-19)25(21(15-27)16-28-24)30-11-9-20(10-12-30)26(31)29-22-7-5-17(2)18(3)13-22/h5-8,13-14,16,20H,4,9-12H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXZFUZDCVWZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
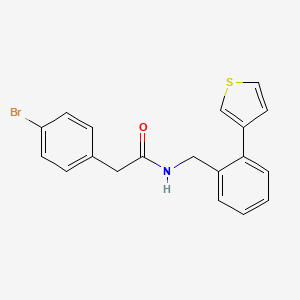
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2829453.png)
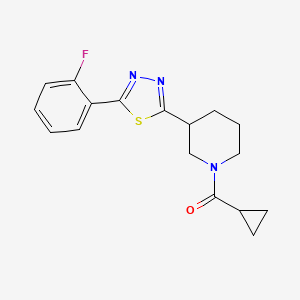
![(E)-1-(4-methylbenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2829456.png)

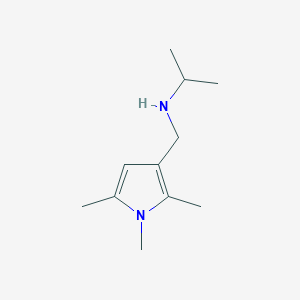
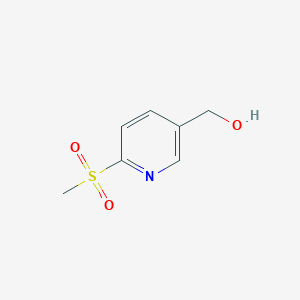
![N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide](/img/structure/B2829464.png)
![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2829465.png)
![Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2829466.png)
![2-methoxy-4,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2829467.png)
